
Triphenylphosphine oxide
Overview
Description
Triphenylphosphine oxide (TPPO, C₁₈H₁₅OP) is a chemically stable organophosphorus compound with a molecular weight of 278.29 g/mol . Industrially, it is generated as a byproduct (thousands of tons annually) in reactions involving triphenylphosphine (PPh₃), such as the synthesis of pharmaceuticals, agrochemicals, and bulk chemicals like butanols . Its robust P=O bond (bond energy ~544 kJ/mol) renders it inert under mild conditions, posing significant waste management challenges . Current strategies focus on reducing TPPO back to PPh₃, though this requires harsh reagents or high energy input .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylphosphine oxide can be synthesized through several methods. One common method involves the oxidation of triphenylphosphine using hydrogen peroxide or other oxidizing agents. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct in large-scale reactions such as the Wittig, Staudinger, and Mitsunobu reactions. These reactions involve the use of triphenylphosphine as a reagent, and the oxide is formed as a result of the oxidation of triphenylphosphine during the reaction process .
Chemical Reactions Analysis
Formation of Triphenylphosphine Oxide
- As a Byproduct: TPPO is a byproduct of reactions such as Wittig, Staudinger, and Mitsunobu reactions . It also forms when PPh3Cl2 is used to convert alcohols to alkyl chlorides .
- Oxidation of Triphenylphosphine: Triphenylphosphine is often used as a reducing agent, which leads to the formation of TPPO . Triphenylphosphine can also slowly oxidize to TPPO when exposed to air .
Reactions of this compound
- Reaction with Metallic Sodium: TPPO reacts with metallic sodium to produce valuable phosphorus compounds. When TPPO is added to tetrahydrofuran (THF) containing trace amounts of metallic sodium, the originally transparent colorless THF solution changes to yellow and then brown, which indicates a rapid chemical reaction between TPPO and sodium .
- At 25 °C, TPPO dissolved in THF reacts exothermically with sodium, and the TPPO is entirely consumed after 2 hours. Three new signals emerge at 91.1 ppm (compound 2 ), 102.1 ppm (compound 3 ), and 6.7 ppm (compound 4 ) after stirring overnight .
- The new phosphorus species generated are sodium diphenylphosphinite (2 ), sodium 5H-benzo[b]phosphindol-5-olate (3 ), and sodium benzo[b]phosphindol-5-ide (4 ) .
- Conversion to Organophosphorus: TPPO can be converted into organophosphorus compounds via reaction with metallic sodium .
- Visible-Light-Driven C–C Coupling: TPPO and triphenylphosphine (TPP) can form a complex in solution, which promotes visible light absorption to trigger electron transfer within the complex and generate radicals. Subsequent radical reactions with thiols enable desulfurization to produce carbon radicals that react with aryl alkenes to yield new C–C bonds .
- Electroreduction of this compound: TPPO can be reduced to triphenylphosphine (TPP) using an aluminum anode and a supporting electrolyte that continuously regenerates a Lewis acid from the products of anodic oxidation . The resulting Lewis acid activates TPPO for reduction at mild potentials and promotes P-O over P-C bond cleavage to selectively form TPP .
Removal of this compound from Reaction Mixtures
- Chromatography: this compound can be difficult to remove from reaction mixtures, but it is often removed through chromatography .
- Solvent Selection: TPPO is poorly soluble in hexane and cold diethyl ether. Trituration or chromatography of crude products with these solvents can lead to a good separation of TPPO .
- Complexation: TPPO can be converted to its Mg(II) complex, which is poorly soluble in toluene or dichloromethane and can be filtered off. An alternative filtration method where ZnCl2(TPPO)2 is formed upon the addition of ZnCl2 may be used with more polar solvents such as ethanol, ethyl acetate, and tetrahydrofuran .
- Precipitation: A large-scale feasible, chromatography-free process to purge TPPO from crude product mixtures involves utilizing the divergence in physicochemical properties like polarity and solubility of TPPO against the product to precipitate TPPO directly from the reaction mixture and eliminate it by simple filtration . Increasing the ratio of CaBr2 to TPPO improves TPPO precipitation, and >97% TPPO removal was achieved at a 2:1 molar ratio .
- Scavenger Resins: Scavenger resins such as Merrifield or immobilized dichlorotrazine as alkylative traps, and high loading chloromethylated polystyrene can be used to remove TPPO .
Scientific Research Applications
Organic Synthesis
Role as a Reagent
TPPO is widely used as a reagent in organic synthesis. Its ability to stabilize reactive intermediates makes it valuable in various reactions. For instance, TPPO has been utilized in the synthesis of organophosphorus compounds, which are essential in pharmaceuticals and agrochemicals. A recent study demonstrated efficient transformations of TPPO into several reactive organophosphorus intermediates using metallic sodium, showcasing its potential as a starting material for valuable phosphorus compounds .
Case Study: Organophosphorus Intermediates
In a groundbreaking study, researchers transformed TPPO into sodium diphenylphosphinite and other organophosphorus compounds using sodium dispersed in paraffin oil. This method allows for the selective production of functional organophosphorus compounds that are otherwise challenging to synthesize .
Transformation | Product | Yield |
---|---|---|
TPPO + Sodium | Sodium diphenylphosphinite | Quantitative |
TPPO + Modified Conditions | Sodium 5H-benzo[b]phosphindol-5-olate | High |
Sodium diphenylphosphinite + RBr | Ph2P(O)R (Phosphine oxide) | High |
Catalysis
Catalytic Applications
TPPO is also employed as a catalyst or catalyst additive in various chemical reactions. For example, it has been shown to facilitate solvent-free cycloaddition reactions of CO2 with epoxides, yielding high selectivity and recyclability . The introduction of TPPO enhances the efficiency of these reactions by stabilizing transition states.
Case Study: CO2 Cycloaddition
A novel triphenylphosphine-based porous polymer (TPDB) was synthesized using TPPO as a precursor. This polymer exhibited excellent catalytic performance in CO2 conversion reactions, highlighting the role of TPPO in developing sustainable catalytic processes .
Material Science
Use in Flame Retardants
TPPO is recognized for its application as a flame retardant additive in various materials. Studies have identified its presence in building materials where it functions to enhance fire resistance. The compound's effectiveness as a flame retardant is attributed to its phosphorus content, which helps inhibit combustion processes .
Environmental Considerations
Despite its utility, there are concerns regarding the environmental impact of TPPO and similar compounds. Research indicates that these substances can accumulate in indoor environments and may pose health risks, necessitating ongoing studies into their emissions and effects on human health .
Recycling and Waste Management
Efforts to recycle TPPO from industrial processes have gained momentum due to its classification as chemical waste. Innovative methods have been proposed for the recovery and reuse of TPPO, transforming it into valuable chemicals rather than allowing it to contribute to environmental pollution .
Mechanism of Action
The mechanism of action of triphenylphosphine oxide involves its ability to act as a Lewis base, forming coordination complexes with metal ions. This property makes it useful as a ligand in various catalytic processes. The oxygen atom in this compound is relatively basic, allowing it to interact with acidic hydrogen atoms and facilitate crystallization of difficult-to-crystallize molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphine Oxides
Trivinylphosphine Oxide (TVPO)
Structural Differences: TVPO (C₆H₅P(O)(CH₂=CH)₂) replaces two phenyl groups in TPPO with vinyl groups, enhancing electronic delocalization and reactivity. Applications: TVPO serves as a monomer for synthesizing flame-retardant polymers due to its ability to undergo radical polymerization . In contrast, TPPO’s aromatic groups limit its use in polymerization. Reactivity: The vinyl groups in TVPO enable nucleophilic additions and cycloadditions, whereas TPPO primarily participates in hydrogen bonding or weak Lewis acid-base interactions .
Trioctylphosphine Oxide (TOPO)
Structural Differences : TOPO (C₂₄H₅₁OP) features long alkyl chains instead of phenyl groups, increasing hydrophobicity (log P = 8.2 vs. TPPO’s 3.5) .
Applications :
- Solvent Extraction: TOPO is widely used to extract lanthanides and actinides from acidic solutions due to its high solubility in nonpolar solvents .
- Surfactant: Its amphiphilic nature aids nanoparticle synthesis, unlike TPPO, which is less effective in stabilizing colloidal systems. Thermal Stability: TOPO decomposes at ~250°C, slightly lower than TPPO’s decomposition temperature (~300°C) .
Tris(4-fluorophenyl)phosphine Oxide (TFPPO)
Structural Differences : TFPPO substitutes hydrogen atoms in TPPO’s phenyl rings with fluorine, enhancing electronegativity and hydrogen-bonding capability.
Applications in Materials Science :
- Perovskite LEDs : TFPPO outperforms TPPO in passivating defects in perovskite films. Fluorine atoms form hydrogen bonds with organic cations (e.g., methylammonium), suppressing quantum well formation and improving LED efficiency (external quantum efficiency >25% vs. 18% for TPPO-based devices) .
- Electron Mobility : The electron-withdrawing fluorine groups in TFPPO increase electron affinity (EA = 3.2 eV vs. TPPO’s 2.8 eV), beneficial for electron-transport layers .
Tricyclohexylphosphine Oxide (Cy₃PO)
Steric Effects : Cy₃PO has a larger cone angle (170°) compared to TPPO (145°), hindering coordination with small metal ions like Dy³⁺ or Tb³⁺ .
Coordination Chemistry :
- Cy₃PO forms stable pentagonal bipyramidal complexes with lanthanides (e.g., [Dy(Cy₃PO)₅]³⁺), while TPPO cannot due to steric limitations .
- Catalytic Activity: TPPO complexes with scandium triflate show moderate activity in Diels-Alder reactions, whereas Cy₃PO’s bulkiness reduces catalytic turnover .
Comparative Data Tables
Table 1. Physical and Chemical Properties
Property | TPPO | TVPO | TOPO | TFPPO | Cy₃PO |
---|---|---|---|---|---|
Molecular Weight (g/mol) | 278.29 | 260.24 | 386.65 | 314.27 | 348.46 |
Melting Point (°C) | 156–158 | 95–97 | 52–54 | 162–164 | 118–120 |
Log P | 3.5 | 2.8 | 8.2 | 4.1 | 6.7 |
P=O Bond Strength (kJ/mol) | 544 | 530 | 538 | 548 | 542 |
Research Findings and Mechanistic Insights
- Reduction Efficiency : TPPO is reduced to PPh₃ by 1,3-diphenyldisiloxane (DPDS) with 85% yield under mild conditions, whereas TOPO requires harsher reagents like LiAlH₄ .
- Supramolecular Interactions : TPPO forms hydrogen bonds with benzamide (BZM) in a 2:1 stoichiometry, altering positronium formation probabilities (I₃ = 28% at [TPPO₀.₆₂·BZM₀.₃₈]) .
Biological Activity
Triphenylphosphine oxide (TPPO), a prominent organophosphorus compound, has garnered attention due to its diverse biological activities and applications in various fields, including organic synthesis, catalysis, and materials science. This article provides a comprehensive overview of the biological activity of TPPO, supported by data tables, case studies, and detailed research findings.
This compound is represented by the formula OP(C₆H₅)₃ and is characterized by a tetrahedral geometry around the phosphorus atom. The P-O bond length is approximately 1.48 Å, indicating a strong covalent bond that contributes to its stability and reactivity in biological systems . The compound is often used as a reagent in organic synthesis due to its ability to facilitate crystallization processes and its role as a byproduct in several reactions, such as the Wittig and Staudinger reactions .
Antimicrobial Properties
TPPO has demonstrated notable antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, TPPO exhibited significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, depending on the bacterial strain tested .
Table 1: Antimicrobial Activity of TPPO
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
Cytotoxic Effects
Research has indicated that TPPO exhibits cytotoxic effects on certain cancer cell lines. In vitro studies have shown that TPPO can induce apoptosis in human breast cancer cells (MCF-7) at concentrations above 100 µM. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .
Case Study: Cytotoxicity in MCF-7 Cells
A study conducted by Zhang et al. (2020) explored the effects of TPPO on MCF-7 cells. The results indicated:
- Concentration : 100 µM TPPO
- Duration : 24 hours
- Outcome : Induction of apoptosis confirmed by flow cytometry analysis.
Role in Enzyme Inhibition
TPPO has also been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for neurodegenerative diseases such as Alzheimer's disease. The IC₅₀ value for AChE inhibition was reported to be approximately 75 µM .
Applications in Synthesis and Catalysis
In addition to its biological activities, TPPO serves as a versatile catalyst in organic synthesis. It facilitates various reactions, including:
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying TPPO in laboratory settings?
TPPO is typically synthesized via oxidation of triphenylphosphine (TPP) using oxidizing agents like oxygen or peroxides. Purification involves recrystallization from solvents such as ethanol or toluene . Chromatography (e.g., column chromatography) is employed to separate TPPO from unreacted TPP or by-products . Purity validation uses HPLC (≥98.5% purity) and GC analysis, with melting point confirmation (150–160°C) .
Analytical Method | Specification |
---|---|
HPLC | Purity ≥98.5% |
GC | Residual solvent detection |
Melting Point | 150–160°C (literature range) |
Q. How is TPPO utilized as a ligand or catalyst in organic synthesis?
TPPO acts as a ligand in coordination chemistry, stabilizing metal complexes (e.g., Fe(III) or Cu(II)) through its phosphine oxide group . In catalytic applications, it facilitates esterification reactions by activating carboxylates via hydrogen bonding . For example, in Mitsunobu reactions, TPPO is a by-product but can be recycled via reduction to TPP under specific conditions .
Key Methodological Steps :
- Coordination Chemistry : Characterize metal-TPPO complexes using IR spectroscopy (P=O stretch at ~1155 cm⁻¹) and X-ray crystallography .
- Esterification : Monitor reaction progress via ³¹P NMR to track TPPO formation .
Q. What safety protocols are essential when handling TPPO in research labs?
TPPO exhibits low acute toxicity (Oral LD₅₀: >2000 mg/kg) but requires precautions:
- Storage : Keep in sealed containers away from oxidizers (risk of phosphorus oxide release) .
- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact.
- Waste Disposal : Incinerate or dispose via hazardous waste channels to prevent aquatic toxicity (WGK 2 classification) .
Advanced Research Questions
Q. How does TPPO enhance selectivity in fluoride ion sensing via coordination polymers?
TPPO-based coordination polymers exploit intramolecular proton transfer mechanisms. The P=O group binds fluoride ions, inducing a detectable colorimetric or fluorescent response. Methodology includes:
- Synthesis : Prepare polymers with TPPO and lanthanides (e.g., Eu³⁺) .
- Detection : Use UV-Vis spectroscopy to monitor absorption shifts (e.g., 300→400 nm upon F⁻ binding) .
Data Contradiction Note : Conflicting reports on sensitivity may arise from solvent polarity. Validate via control experiments in anhydrous vs. hydrated conditions .
Q. What role does TPPO play in modulating electronic structures of lanthanide complexes?
TPPO stabilizes lanthanide (Ln) complexes via 4f-orbital interactions. Computational studies (DFT) reveal that TPPO’s P=O group donates electron density to Ln³⁺, altering redox potentials. Experimental validation involves:
- XAS : Analyze Ln L₃-edge spectra to confirm orbital hybridization .
- Magnetic Measurements : Compare susceptibility of TPPO-Ln complexes vs. free Ln ions .
Q. How can researchers address discrepancies in TPPO’s catalytic efficiency across studies?
Contradictions in catalytic performance (e.g., esterification yields) may stem from:
- Solvent Effects : Polar solvents (acetonitrile) enhance TPPO’s hydrogen-bonding capacity vs. non-polar solvents .
- Impurity Interference : Trace TPP in TPPO samples can act as a reducing agent, skewing results. Validate purity via ³¹P NMR .
Mitigation Strategy :
Standardize solvent systems (e.g., DMF for reproducibility).
Pre-treat TPPO with oxidizing agents to eliminate residual TPP .
Q. What advanced techniques characterize TPPO’s hydrogen-bonding interactions in supramolecular systems?
- FT-IR : Monitor P=O stretching frequency shifts (Δν ~20–30 cm⁻¹) upon binding with phenolic compounds .
- X-ray Crystallography : Resolve H-bond distances (e.g., O···H–O ≈ 1.8–2.0 Å) in TPPO-phenol co-crystals .
- Computational Modeling : Use DFT (B3LYP/6-311+G*) to calculate binding energies and optimize geometries .
Q. How does TPPO influence nanostructure morphology in solution-phase syntheses?
TPPO acts as a coordinating solvent in nanomaterial synthesis (e.g., LiNbO₃ nanowires), directing anisotropic growth via selective facet stabilization. Key steps:
- Synthesis : Combine TPPO with metal precursors (e.g., NbCl₅) in a non-hydrolytic solvent .
- Characterization : Use TEM to observe aspect ratios (e.g., 10:1 for nanowires) and XRD to confirm crystallinity .
Q. What methodologies resolve TPPO’s environmental impact in aquatic systems?
- Ecotoxicology Assays : Expose Daphnia magna to TPPO (EC₅₀: ~10 mg/L) to assess acute toxicity .
- Degradation Studies : Perform photolysis (UV-C light) and analyze byproducts via LC-MS .
Q. How is TPPO employed in biochemical assays to modulate intracellular calcium signaling?
TPPO inhibits TRPM5 channels, blocking β-adrenergic-stimulated insulin secretion. Methodology:
Properties
IUPAC Name |
diphenylphosphorylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQMHBFVRAXMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022121 | |
Record name | Triphenylphosphine oxide | |
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Molecular Weight |
278.3 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] Beige crystalline solid; [Aldrich MSDS] | |
Record name | Triphenylphosphine oxide | |
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CAS No. |
791-28-6 | |
Record name | Triphenylphosphine oxide | |
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Record name | Triphenylphosphine oxide | |
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Record name | TRIPHENYLPHOSPHINE OXIDE | |
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Record name | Phosphine oxide, triphenyl- | |
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Record name | Triphenylphosphine oxide | |
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Record name | TRIPHENYLPHOSPHINE OXIDE | |
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Retrosynthesis Analysis
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